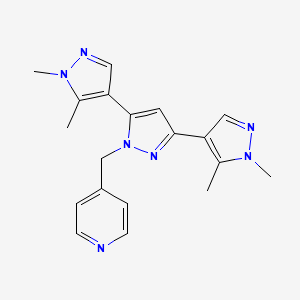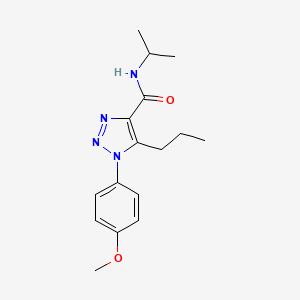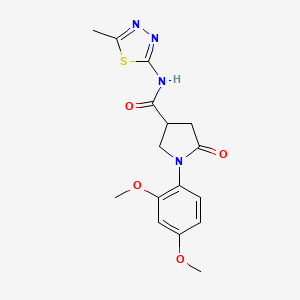
N-(4-bromophenyl)-1-naphthalenesulfonamide
Overview
Description
N-(4-bromophenyl)-1-naphthalenesulfonamide is a useful research compound. Its molecular formula is C16H12BrNO2S and its molecular weight is 362.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.97721 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
Naphthalenesulfonamide derivatives have been utilized as precursors in the synthesis of complex molecules. For instance, naphthalenesulfonamides serve as intermediates in the production of inhibitors for protein kinases, revealing their potential in the development of novel therapeutic agents. The sulfonyl moiety in naphthalenesulfonamides plays a crucial role in binding with enzyme active sites, demonstrating the versatility of these compounds in drug design (Hidaka et al., 1984; Ito et al., 1986).
Material Science Applications
In material science, the structural modification of naphthalenesulfonamide derivatives leads to materials with enhanced properties. For example, halogen substitution at the isoxazole ring in naphthalenesulfonamide derivatives has been shown to significantly increase the binding affinity for receptors, highlighting their potential in the design of more effective endothelin antagonists. This modification strategy could be applied to develop materials with specific biological or chemical activity (Chan et al., 1996).
Biological Studies
Naphthalenesulfonamides have been employed as tools in biological research to study cellular processes. For instance, they have been used to investigate the regulation of protein kinases involved in cell signaling pathways. The ability of naphthalenesulfonamide derivatives to inhibit specific protein kinases makes them valuable probes for understanding the molecular mechanisms underlying various physiological and pathological processes (Inagaki et al., 1986).
Environmental Applications
Research into the environmental behavior of naphthalenesulfonamide derivatives, such as their role in the formation of dioxins through pyrolysis processes, contributes to our understanding of environmental pollution and aids in the development of strategies to mitigate these effects. This knowledge is crucial for environmental protection and for the design of safer chemical processes (Evans & Dellinger, 2003).
Properties
IUPAC Name |
N-(4-bromophenyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-13-8-10-14(11-9-13)18-21(19,20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCBTWLVSSPUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4596629.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B4596641.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarboxamide](/img/structure/B4596648.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazin-2-amine](/img/structure/B4596656.png)


![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B4596684.png)

![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4596693.png)
![N~1~-isopropyl-N~2~-methyl-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4596700.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B4596702.png)
![3-cyclohexyl-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4596703.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4596712.png)
![6-cyclopropyl-N-(4-fluorobenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4596715.png)
